molecular formula C14H17NO4 B6910966 N-(1,3-benzodioxol-4-ylmethyl)oxane-4-carboxamide

N-(1,3-benzodioxol-4-ylmethyl)oxane-4-carboxamide

Cat. No.: B6910966
M. Wt: 263.29 g/mol
InChI Key: LCYSHAGDPRIIBO-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-4-ylmethyl)oxane-4-carboxamide: is a chemical compound characterized by the presence of a benzodioxole group attached to an oxane ring through a carboxamide linkage

Properties

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-14(10-4-6-17-7-5-10)15-8-11-2-1-3-12-13(11)19-9-18-12/h1-3,10H,4-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYSHAGDPRIIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC2=C3C(=CC=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-4-ylmethyl)oxane-4-carboxamide typically involves the reaction of 1,3-benzodioxole with oxane-4-carboxylic acid or its derivatives under appropriate conditions. The reaction may be catalyzed by agents such as palladium or other transition metals to facilitate the formation of the carboxamide bond. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane or dimethylformamide to ensure optimal yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzodioxol-4-ylmethyl)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the oxygen atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted oxane derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-(1,3-benzodioxol-4-ylmethyl)oxane-4-carboxamide is used as a building block in organic synthesis, particularly in the development of complex molecules with potential biological activity.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and selectivity.

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-4-ylmethyl)oxane-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The oxane ring provides additional interactions through hydrogen bonding or hydrophobic effects, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide
  • N-(1,3-benzodioxol-5-ylmethyl)-4-morpholinecarboxamide
  • N-(1,3-benzodioxol-5-ylmethyl)biphenyl-4-carboxamide

Uniqueness: N-(1,3-benzodioxol-4-ylmethyl)oxane-4-carboxamide is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties compared to similar compounds with different ring structures. This uniqueness can be leveraged in the design of specialized materials and therapeutic agents with tailored properties.

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